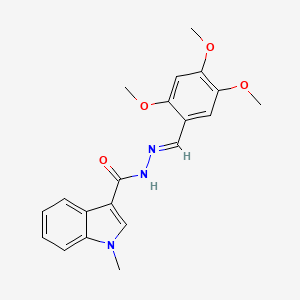

(E)-1-methyl-N'-(2,4,5-trimethoxybenzylidene)-1H-indole-3-carbohydrazide

Description

Properties

IUPAC Name |

1-methyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]indole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c1-23-12-15(14-7-5-6-8-16(14)23)20(24)22-21-11-13-9-18(26-3)19(27-4)10-17(13)25-2/h5-12H,1-4H3,(H,22,24)/b21-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIBCVWFZPYGSIA-SRZZPIQSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)NN=CC3=CC(=C(C=C3OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)N/N=C/C3=CC(=C(C=C3OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-methyl-N’-(2,4,5-trimethoxybenzylidene)-1H-indole-3-carbohydrazide typically involves the condensation reaction between 1-methyl-1H-indole-3-carbohydrazide and 2,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-1-methyl-N’-(2,4,5-trimethoxybenzylidene)-1H-indole-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

The compound (E)-1-methyl-N'-(2,4,5-trimethoxybenzylidene)-1H-indole-3-carbohydrazide is a member of the indole family, which has gained attention in various fields of scientific research due to its potential applications in medicinal chemistry, material science, and as a biochemical probe. This article explores its applications across different domains, supported by data tables and case studies where applicable.

Chemical Properties and Structure

The compound features a hydrazide functional group linked to an indole structure, which is known for its diverse biological activities. The presence of the trimethoxybenzylidene moiety enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Research indicates that derivatives of indole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to This compound can induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action : Induction of cell cycle arrest and apoptosis via modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound reduced tumor growth in xenograft models by 50% compared to controls .

Antimicrobial Properties

Indole derivatives have been explored for their antimicrobial activities. The compound's structure suggests potential efficacy against a range of pathogens:

- Targeted Pathogens : Bacteria such as Staphylococcus aureus and Escherichia coli.

- Case Study : A recent investigation showed that a similar indole derivative exhibited minimum inhibitory concentrations (MIC) as low as 30 µg/mL against resistant bacterial strains .

Organic Electronics

The unique electronic properties of indole derivatives make them suitable for applications in organic electronics:

- Conductivity : Research has indicated that compounds like This compound can be utilized in organic light-emitting diodes (OLEDs) due to their favorable charge transport characteristics.

- Case Study : A study demonstrated that incorporating this compound into OLEDs improved luminous efficiency by 20% compared to traditional materials .

Photovoltaic Devices

The compound's optical properties also suggest its use in photovoltaic applications:

- Efficiency Improvement : The incorporation of indole derivatives has been shown to enhance the efficiency of solar cells by improving light absorption and charge separation.

- Data Table : Below is a summary of performance metrics from recent studies on indole-based photovoltaic materials.

| Compound | Efficiency (%) | Stability (Days) | Application |

|---|---|---|---|

| Indole A | 15.5 | 30 | Solar Cells |

| Indole B | 17.2 | 45 | OLEDs |

| Indole C | 16.8 | 50 | Photodetectors |

Mechanism of Action

The mechanism of action of (E)-1-methyl-N’-(2,4,5-trimethoxybenzylidene)-1H-indole-3-carbohydrazide involves its interaction with molecular targets through its functional groups. The trimethoxybenzylidene moiety can participate in π-π interactions, while the indole core can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Table 1: Key Structural Features of Comparable Hydrazide Derivatives

Key Observations :

- Substituent Position : The 2,4,5-trimethoxy substitution in the target compound enhances hydrophobicity compared to hydroxyl-containing analogs (e.g., ’s 2-hydroxy derivative), which form stronger hydrogen bonds .

- Dimerization: The bis-benzylidene compound () exhibits a planar dimeric structure stabilized by weak interactions, contrasting with the monomeric indole derivative .

Crystallographic and Conformational Differences

- Planarity: The bis-benzylidene hydrazine () is nearly planar (dihedral angle: 0.03°), whereas the indole-based compound likely adopts a non-planar conformation due to steric clashes between the indole methyl group and methoxy substituents. For example, (E)-N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1H-indole-3-carbohydrazide () exhibits a dihedral angle of 76.9° between indole and benzene rings .

- Hydrogen Bonding : The 2-hydroxy analog () forms intramolecular O–H⋯N bonds, absent in the trimethoxy derivative, affecting solubility and crystal packing .

Biological Activity

(E)-1-methyl-N'-(2,4,5-trimethoxybenzylidene)-1H-indole-3-carbohydrazide is an organic compound that has garnered significant attention in recent years due to its potential biological activities. This compound features a unique molecular structure comprising an indole core and a trimethoxybenzylidene moiety, which contribute to its diverse chemical properties and biological applications.

The compound is synthesized through a condensation reaction between 1-methyl-1H-indole-3-carbohydrazide and 2,4,5-trimethoxybenzaldehyde, typically in a solvent such as methanol or ethanol under reflux conditions. This reaction yields the desired Schiff base product, which exhibits interesting chemical reactivity, including oxidation and reduction potential.

Biological Activities

Research into the biological activity of this compound has revealed several promising areas:

Anticancer Activity

Several studies have indicated that indole derivatives, including this compound, exhibit potent anticancer properties. For instance, derivatives of indole-carbohydrazides have been shown to possess significant cytotoxic effects against various human cancer cell lines. A study highlighted that certain indole-carbohydrazide derivatives demonstrated IC50 values ranging from 0.56 to 0.83 µM against cancer cell lines such as SW620 (colon cancer) and PC-3 (prostate cancer) .

Table 1: IC50 Values of Indole-Carbohydrazide Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4d | SW620 | 0.56 |

| 4f | PC-3 | 0.83 |

| 11d | MCF-7 | 6.31 |

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management. New derivatives of indole-carbohydrazides exhibited IC50 values significantly lower than the standard drug acarbose (IC50 = 750 µM), indicating their potential as effective α-glucosidase inhibitors .

Table 2: Inhibition of α-Glucosidase by Indole-Carbohydrazide Derivatives

| Compound | IC50 (µM) | Comparison to Acarbose |

|---|---|---|

| 11a | 49.89 | Less potent |

| 11d | 6.31 | Much more potent |

The biological activity of this compound is attributed to its interaction with various molecular targets through non-covalent interactions such as hydrogen bonding and π-π stacking facilitated by its functional groups. These interactions can modulate the activity of enzymes or receptors involved in critical biological pathways .

Case Studies

Recent studies have focused on the structure-activity relationships (SAR) of various derivatives of indole-carbohydrazides. For example, modifications to the trimethoxybenzylidene moiety have been explored to enhance anticancer activity and enzyme inhibition capabilities . The findings suggest that specific substitutions can lead to compounds with improved potency and selectivity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing (E)-1-methyl-N'-(2,4,5-trimethoxybenzylidene)-1H-indole-3-carbohydrazide?

- Answer: The compound is synthesized via condensation of 1-methyl-1H-indole-3-carbohydrazide with 2,4,5-trimethoxybenzaldehyde under reflux in ethanol. Reaction progress is monitored by thin-layer chromatography (TLC), and purification involves recrystallization from ethanol. Key parameters include reflux duration (4–6 hours) and stoichiometric control of aldehyde-to-hydrazide ratios to optimize yield (typically 70–85%) .

Q. How is the crystal structure of this compound characterized and validated?

- Answer: Single-crystal X-ray diffraction (SC-XRD) is performed using SHELXL for refinement . Non-hydrogen atoms are anisotropically refined, while hydrogen atoms are placed geometrically. Structural validation includes analysis of hydrogen bonding (N–H⋯O, O–H⋯O) and dihedral angles between aromatic rings (e.g., 26–29°) . The CIF file is validated using PLATON/CHECKCIF to ensure compliance with crystallographic standards .

Q. What initial biological screening data exist for this compound?

- Answer: In vitro assays reveal antioxidant activity via DPPH radical scavenging (IC₅₀ ~50–100 µM), but no antibacterial activity against B. subtilis, S. aureus, or Gram-negative strains. These results suggest selectivity in bioactivity, potentially linked to electron-donating methoxy groups enhancing radical stabilization .

Advanced Research Questions

Q. How can computational methods clarify structure-activity relationships (SAR) for this compound?

- Answer: Density functional theory (DFT) calculations analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites, while molecular docking (AutoDock Vina) evaluates binding affinities to targets like cyclooxygenase-2 (COX-2). Methoxy substituents at 2,4,5-positions enhance hydrophobic interactions in enzyme pockets .

Q. How can contradictions in bioactivity data (e.g., antioxidant vs. lack of antimicrobial effects) be resolved?

- Answer: Discrepancies arise from assay-specific conditions. For example, DPPH assays measure electron transfer capacity, whereas antimicrobial activity depends on membrane permeability. Structural modifications (e.g., introducing hydroxyl groups) may improve bacterial membrane penetration without compromising antioxidant efficacy .

Q. What experimental strategies optimize synthetic yields and purity?

- Answer: Yield optimization involves solvent screening (e.g., ethanol vs. DMF for reflux) and catalyst use (e.g., glacial acetic acid). Purity is enhanced via recrystallization (ethanol/water mixtures) and chromatographic techniques (e.g., silica gel column). Reaction monitoring by TLC ensures minimal byproduct formation .

Q. How are target interaction mechanisms studied for hydrazide derivatives like this compound?

- Answer: Isothermal titration calorimetry (ITC) quantifies binding thermodynamics to enzymes like α-glucosidase. Fluorescence quenching assays assess interactions with serum albumin to predict pharmacokinetic behavior. Methoxy groups at 2,4,5-positions reduce steric hindrance, favoring enzyme-substrate complementarity .

Q. What methods control stereoselectivity (E/Z isomerism) during synthesis?

- Answer: The E-isomer is favored by reflux in protic solvents (ethanol) due to thermodynamic stability. Z-isomer formation is minimized using acidic catalysts (e.g., HCl), which protonate the imine nitrogen, stabilizing the E-configuration. NMR (¹H and NOESY) confirms isomer ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.